1-benzyl-N-methylpiperidine-4-carboxamide
Description
1-Benzyl-N-methylpiperidine-4-carboxamide is a piperidine derivative characterized by a benzyl group at the 1-position, a methyl-substituted carboxamide group at the 4-position, and a methyl group attached to the nitrogen atom.
Properties
IUPAC Name |
1-benzyl-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-15-14(17)13-7-9-16(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQRPOKJNOOUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-N-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-N-methylpiperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-benzyl-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Substituent Effects
- Carboxamide vs. Carboxylic Acid : The carboxamide group enhances hydrogen-bonding capacity while maintaining moderate lipophilicity, contrasting with the highly polar carboxylic acid derivatives .
- Benzyl Group : The benzyl moiety contributes to π-π stacking interactions with aromatic residues in proteins, a feature shared across analogs but modulated by other substituents .
Biological Activity
1-Benzyl-N-methylpiperidine-4-carboxamide, also known as EVT-4570121, is a synthetic compound that has garnered attention for its biological activity, particularly as a selective inhibitor of cyclin-dependent kinase 2 (CDK2) in the context of cancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure, with a benzyl group at the 1-position and an N-methylcarboxamide group at the 4-position. This specific arrangement is crucial for its interaction with biological targets, particularly CDK2/cyclin E.
Chemical Formula: C13H18N2O
Molecular Weight: 218.30 g/mol
This compound acts as an ATP-competitive inhibitor of CDK2/cyclin E. By competing with ATP for binding to the active site of CDK2, it inhibits the enzyme's phosphorylation activity, disrupting cell cycle progression and promoting tumor cell apoptosis. This mechanism positions it as a candidate for cancer therapeutics, particularly in tumors where CDK2 is overactive.
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor activity due to its ability to inhibit CDK2. In vitro studies have shown that this compound can induce cell cycle arrest in cancer cell lines, leading to reduced proliferation rates and increased apoptosis.
| Study | Findings |
|---|---|
| Demonstrated potent inhibition of CDK2/cyclin E, leading to cell cycle arrest in cancer cells. | |
| Showed cytotoxic effects against various cancer cell lines, with a focus on solid tumors. |
Structure-Activity Relationship (SAR)
The effectiveness of this compound has been linked to its structural features. SAR studies reveal that modifications to the piperidine ring or substituents can significantly alter its potency and selectivity for CDK2. For instance, variations in the benzyl group have been explored to enhance binding affinity and specificity.
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Case Study 1: A phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Results indicated manageable side effects and preliminary signs of antitumor activity.
- Case Study 2: In preclinical models, treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer.
Potential Therapeutic Applications
Given its mechanism of action and biological activity, this compound holds promise as a therapeutic agent for various malignancies characterized by dysregulated CDK2 activity. Its development may lead to new treatment options for patients with resistant forms of cancer.
Q & A
Q. Basic
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine methyl groups at δ 2.2–2.5 ppm) and confirms amide bond presence via carbonyl carbon signals (δ ~165–170 ppm) .
- X-ray Crystallography : Resolves 3D conformation, including piperidine ring puckering and benzyl group orientation. Use SHELXL for refinement, leveraging high-resolution data to resolve disorder in flexible substituents .
Advanced Tip : Pair crystallography with DFT calculations to validate electronic structure and predict reactive sites .
How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
Advanced
Discrepancies often arise from:
- Impurity in starting materials : Use HPLC-grade reagents and characterize intermediates (e.g., via melting point or NMR) .
- Scale-dependent side reactions : Small-scale syntheses may favor byproducts; optimize stoichiometry for larger batches .
- Moisture sensitivity : Amide bond formation is prone to hydrolysis; employ inert atmospheres (N2/Ar) and anhydrous solvents .
Case Study : McClure et al. (1993) improved yields by modifying Taber’s method via controlled anion equivalents, though challenges persisted with methoxycarbonyl addition .
What strategies are recommended for analyzing the conformational flexibility of this compound in solution versus solid state?
Q. Advanced
- Solution-state NMR : Rotating-frame Overhauser effect spectroscopy (ROESY) detects intramolecular interactions (e.g., benzyl-proton/piperidine proximity) to infer dominant conformers .
- Solid-state XRD : Compare crystal structures across derivatives (e.g., halogen-substituted analogs) to assess how substituents lock the piperidine ring into chair/twist-boat conformations .
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. water) to predict dynamic behavior and ligand-receptor binding modes .
How can researchers design structure-activity relationship (SAR) studies for this compound in drug discovery?
Q. Advanced
- Scaffold Modification : Introduce bioisosteres (e.g., replacing benzyl with heteroaromatic groups) to enhance solubility or target affinity .
- Pharmacophore Mapping : Use docking studies (AutoDock Vina, Schrödinger) to identify critical interactions (e.g., hydrogen bonding with the carboxamide group) .
- In Vitro Assays : Test analogs against receptor panels (e.g., GPCRs) to correlate substituent effects (e.g., methyl vs. ethyl groups) with activity .
What computational methods are suitable for predicting the metabolic stability of this compound?
Q. Advanced
- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., CYP450-mediated oxidation of the benzyl group) .
- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) to predict susceptibility to hydrolysis or oxidation .
- Machine Learning : Train models on datasets of piperidine derivatives to forecast clearance rates and toxicity .
What safety protocols are critical for handling this compound in laboratory settings?
Q. Basic
- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent degradation .
- Exposure Mitigation : Use fume hoods, nitrile gloves, and protective eyewear. Avoid contact with oxidizers to prevent hazardous decomposition (e.g., NOx formation) .
- Waste Disposal : Neutralize amide-containing waste with dilute acid (e.g., 1M HCl) before disposal in designated organic waste streams .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
